L-homoserine

Vue d'ensemble

Description

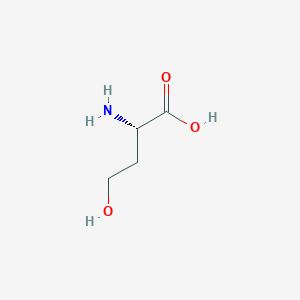

L-Homoserine (C₄H₉NO₃) is a non-proteinogenic amino acid that serves as a critical metabolic intermediate in the aspartate pathway of bacteria, plants, and fungi. Structurally, it features a four-carbon backbone with hydroxyl (-OH) and amino (-NH₂) groups at the β- and α-positions, respectively . This unique configuration positions this compound as a precursor for biosynthesis of essential amino acids (e.g., L-threonine, L-methionine) and industrial chemicals like 1,4-butanediol and γ-butyrolactone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Homoserine can be synthesized through the reduction of aspartic acid via aspartate semialdehyde. The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes the reversible reaction that interconverts L-aspartate-4-semialdehyde to this compound . Additionally, homoserine kinase and homoserine O-succinyltransferase use this compound as a substrate to produce phosphohomoserine and O-succinyl homoserine, respectively .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using engineered strains of Escherichia coli. By optimizing metabolic pathways and redox balance, high yields of this compound can be achieved. For instance, a redox balance route in Escherichia coli has been designed to produce this compound from glucose, resulting in a yield of 84.1 grams per liter with a productivity of 1.96 grams per liter per hour .

Analyse Des Réactions Chimiques

Types of Reactions: L-Homoserine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form homoserine lactone.

Reduction: It can be reduced to form homoserine derivatives.

Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Homoserine lactone.

Reduction: Various homoserine derivatives.

Substitution: Acylated and alkylated homoserine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

L-homoserine serves as a precursor for the synthesis of essential amino acids such as L-threonine and L-methionine. These amino acids are crucial in pharmaceutical formulations and nutritional supplements. Recent studies have focused on enhancing the microbial production of this compound to improve yield efficiency.

Case Study: Enhanced Production in Escherichia coli

A study demonstrated a novel redox balance route for producing this compound from glucose in E. coli. By activating the glyoxylate shunt, researchers achieved a theoretical yield of 1.5 mol/mol of glucose without carbon loss, indicating potential for scalable fermentation processes .

| Parameter | Value |

|---|---|

| Microorganism | E. coli |

| Substrate | Glucose |

| Theoretical Yield | 1.5 mol/mol of glucose |

| Process Improvement | Glyoxylate shunt activation |

Agricultural Applications

This compound has been identified as a signaling molecule in plant growth and development. It mimics the effects of N-acyl homoserine lactones (AHLs), which are used by bacteria for quorum sensing.

Case Study: Plant Growth Modulation

Research showed that exposure to this compound resulted in a biphasic growth response in plants like Arabidopsis thaliana. Low concentrations promoted root elongation, while higher concentrations inhibited growth, suggesting its role as a growth regulator .

| Concentration (μM) | Effect on Root Growth |

|---|---|

| 0.1 | Increased elongation |

| 100 | Decreased elongation |

Biotechnological Applications

This compound is also utilized in biotechnological processes, particularly in the production of other amino acids and as a substrate for various enzymatic reactions.

Case Study: Enzymatic Conversion to L-Methionine

A novel enzyme capable of converting O-succinyl-L-homoserine to L-methionine was characterized from Thioalkalivibrio sulfidiphilus. The enzyme exhibited high activity and stability, making it suitable for large-scale production .

| Enzyme Source | Thioalkalivibrio sulfidiphilus |

|---|---|

| Reaction | O-succinyl-L-homoserine to L-methionine |

| Maximum Activity | 35°C at pH 6.5 |

| Yield | 42.63 g/L from 400 mM substrate |

Environmental Applications

This compound's role extends to environmental science, particularly in understanding bacterial communication and its impact on ecosystems.

Case Study: Bacterial Quorum Sensing

Research indicates that this compound can influence plant responses to bacterial AHL signals, thus playing a role in interspecies communication within ecosystems . This interaction highlights its potential as an eco-friendly biostimulant in agriculture.

Mécanisme D'action

L-Homoserine exerts its effects through various biochemical pathways:

Comparaison Avec Des Composés Similaires

Production Challenges:

High concentrations (>10 mM) inhibit NADP⁺-glutamate dehydrogenase and disrupt leucine-tRNA synthetase fidelity, impairing growth . Metabolic engineering strategies, such as CRISPR-dCas9-mediated gene regulation and efflux transporter overexpression (e.g., rhtA), have improved titers to 37.57 g/L in fed-batch fermentation .

L-Threonine

Structural and Functional Differences:

- Structure: L-Threonine (C₄H₉NO₃) shares L-homoserine’s backbone but adds a hydroxyl group at the β-carbon.

- Biosynthesis : Synthesized from this compound via phosphorylation by homoserine kinase (thrB) .

L-Methionine

Pathway and Industrial Relevance:

- Structure : Contains a sulfur atom in place of this compound’s hydroxyl group.

- Biosynthesis : Derived via cystathionine gamma-synthase (metB) from O-acetyl-L-homoserine (OAH), a derivative of this compound .

- Applications : Dietary supplement; industrial methionine production relies on OAH due to regulatory bottlenecks in direct this compound conversion .

O-Acetyl-L-Homoserine (OAH)

Metabolic and Industrial Advantages:

- Structure : Acetylated form of this compound.

- Role : Key intermediate in methionine biosynthesis; bypasses toxicity issues of this compound.

- Production : Engineered C. glutamicum strains achieve 28.4 g/L OAH via metX (homoserine acetyltransferase) overexpression and acetate supplementation .

| Parameter | This compound | OAH |

|---|---|---|

| Toxicity | High intracellular toxicity | Low toxicity |

| Methionine Synthesis | Requires chemical activation | Direct reaction with methanethiol |

O-Methyl-L-Homoserine (OMH)

4-Hydroxy-2-Ketobutyrate (4H2KB)

Bioconversion Potential:

- Structure : Oxidized derivative of this compound.

- Role: Intermediate in 1,3-propanediol (1,3-PDO) production. Engineered phosphoserine aminotransferase (serC) mutants enhance 4H2KB conversion efficiency by 4.2-fold .

Data Tables

Table 1: Structural and Metabolic Comparison

Table 2: Production Metrics in Microbial Hosts

Activité Biologique

L-homoserine is a non-canonical amino acid that plays significant roles in various biological processes across different organisms. Its biological activity has been studied extensively, revealing both beneficial and toxic effects depending on concentration and context. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Overview of this compound

This compound is an intermediate in the biosynthesis of threonine, methionine, and isoleucine in microorganisms and plants. It is produced from aspartate through a series of enzymatic reactions. Understanding its biological activity is crucial for applications in biotechnology and medicine.

-

Inhibition of Growth :

- This compound exhibits growth-inhibitory effects on various microbial species, including Escherichia coli and Mycobacterium tuberculosis. In E. coli, it represses motility and branched-chain amino acid synthesis, leading to growth inhibition at concentrations as low as 10 mM .

- The toxicity mechanism may involve competition with leucine for tRNA aminoacylation, affecting protein synthesis fidelity . Furthermore, it inhibits NADP+-glutamate dehydrogenase activity by 50% at similar concentrations .

- Transcriptomic Changes :

-

Plant Responses :

- In plants, this compound has been shown to mimic the effects of bacterial N-acyl homoserine lactones (AHLs), which are known to influence plant growth and development. At low concentrations, it stimulates transpiration and root elongation; however, higher concentrations can inhibit growth by promoting ethylene production .

1. E. coli Metabolic Engineering

Research focused on enhancing this compound production in E. coli has led to significant findings:

- Strain modifications resulted in increased yields of this compound up to 5.52 g/L by optimizing transport systems and metabolic pathways .

- Targeted gene knockouts using CRISPR technology demonstrated that specific gene deletions could enhance production efficiency, indicating potential pathways for further engineering .

2. Toxicity in Yeasts

Studies on yeast strains such as Saccharomyces cerevisiae have shown that this compound toxicity can be alleviated by activating the proteasome or ubiquitin pathways. This suggests that this compound acts as a threonine analogue that inhibits essential growth proteins .

Data Table: Biological Effects of this compound

| Concentration (mM) | Organism | Effect | Mechanism/Notes |

|---|---|---|---|

| 0.1 | Arabidopsis thaliana | Increased root elongation | Stimulates transpiration |

| 10 | E. coli | Growth inhibition | Represses motility and amino acid synthesis |

| 100 | Arabidopsis thaliana | Decreased root elongation | Induces ethylene production |

| Varies | Mycobacterium tuberculosis | Toxicity observed | Proposed mechanism involves conversion to toxic metabolites |

Q & A

Basic Research Questions

Q. What are the key structural characteristics of L-homoserine, and how are they validated experimentally?

this compound (C₄H₉NO₃) is a non-proteinogenic amino acid with a hydroxyl group at the C4 position and an amino group at the C2 position. Its stereochemistry is critical for enzymatic interactions. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (predicted ¹H and ¹³C spectra for D₂O solutions) and mass spectrometry (GC-MS and LC-MS/MS). For example, GC-MS with trimethylsilyl (TMS) derivatization shows distinct fragmentation patterns (e.g., m/z 1313.9 for 1TMS isomers), while LC-MS/MS in positive-ion mode confirms molecular ions at m/z 119.12 .

Q. How can researchers design experiments to study this compound biosynthesis in Escherichia coli?

A foundational approach involves overexpressing thrA (encoding homoserine dehydrogenase) and deleting competing pathways (metA, thrB) to redirect carbon flux toward this compound. Batch cultures with glucose as the carbon source are used to monitor yield (e.g., 3.21 g/L in initial strains). Analytical methods include HPLC for quantification and CRISPRi-based repression to identify rate-limiting enzymes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While this compound is not classified under GHS hazard categories, standard laboratory precautions apply: use personal protective equipment (PPE), avoid inhalation/ingestion, and store in a cool, dry environment. Safety Data Sheets (SDS) emphasize compliance with JIS Z 7253:2019 standards, including proper waste disposal and emergency procedures (e.g., Chemtrec contact for spills) .

Advanced Research Questions

Q. What metabolic engineering strategies optimize this compound production in E. coli while addressing bottlenecks?

Iterative CRISPRi/dCas9-mediated repression of 50 genes identified bottlenecks in NADPH availability and precursor supply. Key modifications include:

- Introducing pyruvate carboxylase to replenish oxaloacetate, increasing yield to 8.54 g/L (62.4% theoretical yield).

- Coupling glucose uptake modulation with L-glutamate recovery to balance carbon flux. Fed-batch fermentation with controlled glucose feeding achieved 37.57 g/L, demonstrating scalability .

Q. How can metabolomics data resolve contradictions in this compound pathway efficiency under varying conditions?

Metabolomics revealed unexpected accumulation of succinyl-CoA in ΔmetA strains, indicating incomplete pathway blockage. Targeted LC-MS/MS profiling of intracellular metabolites (e.g., aspartate semialdehyde) and ¹³C flux analysis can clarify carbon partitioning. Statistical tools like principal component analysis (PCA) help correlate metabolite levels with yield discrepancies .

Q. What role does CRISPR interference (CRISPRi) play in systematically improving this compound biosynthesis?

CRISPRi enables tunable repression of competing pathways (e.g., lysA for lysine synthesis) without gene knockout, preserving metabolic flexibility. In E. coli W3110, repression of iclR (isocitrate lyase regulator) increased glycolytic flux toward homoserine precursors. This approach allows dynamic pathway optimization while avoiding lethal mutations .

Q. How do researchers validate the purity and identity of synthesized this compound in complex matrices?

High-resolution LC-MS/MS with multiple reaction monitoring (MRM) is used to distinguish this compound from isomers (e.g., L-threonine). For example, the transition m/z 120→74 in positive-ion mode is specific to this compound. Purity is confirmed via NMR integration of proton signals (e.g., δ 3.65 ppm for the hydroxyl group) and enantiomeric HPLC columns .

Q. Methodological Notes

- Experimental Design : Use strain W3110 with thrA overexpression as a baseline. Include triplicate cultures and negative controls (e.g., ΔthrA) to validate pathway contributions .

- Data Analysis : Employ tools like MetaFlux for metabolic flux balance analysis (FBA) and Skyline for MS data processing .

- Contradiction Resolution : Cross-validate GC-MS and LC-MS results with isotopic labeling to address false positives in complex media .

Propriétés

IUPAC Name |

(2S)-2-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075159 | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

672-15-1 | |

| Record name | L-Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.